Tert-butyl (2S)-3-amino-2-methoxypropanoate
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Overview
Description
Tert-butyl (2S)-3-amino-2-methoxypropanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxy group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-3-amino-2-methoxypropanoate typically involves the protection of the amino group of an amino acid, followed by esterification. One common method involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate as a catalyst . This method provides good yields and is compatible with various amino acid side chains.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by facilitating the direct introduction of the tert-butoxycarbonyl group into the amino acid .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-3-amino-2-methoxypropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include substituted amines or amides.
Scientific Research Applications
Tert-butyl (2S)-3-amino-2-methoxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential use in drug development and as a prodrug.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S)-3-amino-2-methoxypropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. This compound can modulate biochemical pathways by acting as a substrate or inhibitor for specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S)-3-amino-2-hydroxypropanoate
- Tert-butyl (2S)-3-amino-2-ethoxypropanoate
Uniqueness
Tert-butyl (2S)-3-amino-2-methoxypropanoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl (2S)-3-amino-2-methoxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)6(5-9)11-4/h6H,5,9H2,1-4H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKBWUHINNXLSW-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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